N-Methylmorpholine Hydrochloride: A Comprehensive Technical Guide for Researchers
N-Methylmorpholine Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the fundamental properties and applications of N-Methylmorpholine hydrochloride (NMM·HCl). This document outlines its chemical and physical characteristics, safety and handling protocols, and detailed experimental procedures for its common uses in laboratory settings.
Core Properties of N-Methylmorpholine Hydrochloride
N-Methylmorpholine hydrochloride is the salt of the tertiary amine N-Methylmorpholine. It is a white to off-white, hygroscopic powder that is highly soluble in water.[1][2][3] Its properties make it a versatile reagent in various chemical and biological research applications.
Chemical and Physical Data
A summary of the key quantitative data for N-Methylmorpholine hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂ClNO | [3][4][5][6] |
| Molecular Weight | 137.61 g/mol | [3][4][7][5][6] |
| CAS Number | 3651-67-0 | [3][4][5] |
| Appearance | White to yellow hygroscopic powder | [1][2][3] |
| Melting Point | 203-211 °C | [2][4][8] |
| pKa of N-Methylmorpholine | 7.38 at 25°C | [2] |
| Solubility | Soluble in water, methanol, and ethanol.[2][9] | [2][9] |
| InChI Key | BTJRKNUKPQBLAL-UHFFFAOYSA-N | [3][7] |
Applications in Research and Development
N-Methylmorpholine hydrochloride and its parent compound, N-Methylmorpholine (NMM), are utilized in a range of applications, primarily as a base catalyst in organic synthesis and as a buffer in biological systems.[2][4]
Organic Synthesis
NMM is widely employed as a base catalyst in various organic reactions, including the synthesis of polyurethanes and pharmaceuticals.[2][8][10][11] It is particularly prominent in peptide synthesis, where it is used as a non-nucleophilic base during the coupling of amino acids.[12][13] Its role is to neutralize the protonated amino group of the incoming amino acid, facilitating the formation of the peptide bond.[12]
Biological Buffer
Due to the pKa of its conjugate acid being close to physiological pH, N-Methylmorpholine is an effective buffer in the pH range of 7.0-8.0.[2] This makes it suitable for various biological assays and experiments where maintaining a stable pH is critical.[1]
Corrosion Inhibition
Research has also explored the use of N-Methylmorpholine and its derivatives as corrosion inhibitors, particularly for metals in acidic environments.[2][14] They function by adsorbing onto the metal surface and forming a protective layer.[15][16]
Experimental Protocols
Preparation of N-Methylmorpholine (NMM) Buffer
This protocol describes the preparation of a 50 mM NMM buffer with a pH of 7.4.
Materials:
-
N-Methylmorpholine (NMM)
-
Milli-Q water
-
Hydrochloric acid (HCl), 1 M solution
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders
Procedure:
-
Add approximately 800 mL of Milli-Q water to a 1 L beaker equipped with a magnetic stir bar.
-
In a fume hood, carefully add 5.5 mL of N-Methylmorpholine to the water while stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the NMM solution and monitor the pH.
-
Slowly add 1 M HCl dropwise to the solution while continuously stirring until the pH reaches 7.4.
-
Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.
-
Add Milli-Q water to the flask until the volume reaches the 1 L mark.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the buffer at room temperature.
A visual representation of this workflow is provided below.
Solid-Phase Peptide Synthesis (SPPS) using N-Methylmorpholine
This protocol outlines the general steps for a manual solid-phase peptide synthesis coupling reaction using N-Methylmorpholine as a base. This example assumes the use of Fmoc-protected amino acids and a Wang resin.
Materials:
-
Fmoc-protected amino acid
-
Wang resin with the first amino acid attached
-
N-Methylpyrrolidone (NMP)
-
Piperidine (B6355638) solution (20% in NMP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Methanol
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in NMP for 30 minutes.
-
Fmoc Deprotection:
-
Drain the NMP.
-
Add the 20% piperidine in NMP solution to the resin.
-
Shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (3 times) and DCM (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in NMP.
-
Add NMM (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with NMP (3 times), DCM (3 times), and Methanol (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
A diagram illustrating the key steps of the peptide coupling cycle is shown below.
Safety and Handling
N-Methylmorpholine hydrochloride is an irritant to the eyes, respiratory system, and skin.[1] It is harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]
-
Skin: Wash off with soap and plenty of water.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
Inhalation: Move to fresh air.[1]
In all cases of exposure, seek medical attention.[1]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
N-Methylmorpholine hydrochloride is a valuable and versatile compound for researchers in chemistry and biology. Its utility as a base in organic synthesis, particularly in the critical application of peptide synthesis, and as a buffering agent in biological systems, underscores its importance in the laboratory. By understanding its fundamental properties and adhering to proper handling and experimental protocols, researchers can effectively and safely leverage this compound in their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. proteome.moffitt.org [proteome.moffitt.org]
- 9. US20050059749A1 - Catalysts useful in polyurethane foam - Google Patents [patents.google.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. SYNOCAT® NMM - N-Methylmorpholine Polyurethane Catalyst [sinocurechem.com]
- 12. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores [scirp.org]
